2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-1-ol
Description
2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-1-ol (hereafter referred to as 1-ol) is a hydroxylated derivative of julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine), a bicyclic compound with a fused aromatic and heterocyclic structure.
Properties
CAS No. |
101077-30-9 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ol |
InChI |
InChI=1S/C12H15NO/c14-11-6-8-13-7-2-4-9-3-1-5-10(11)12(9)13/h1,3,5,11,14H,2,4,6-8H2 |
InChI Key |
YAGQZWWICSYHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(CCN3C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Julolidine derivatives exhibit tunable optoelectronic properties depending on substituents. Key comparisons include:
Key Findings :
Physical and Chemical Properties
| Property | Julolidine | 1-ol (Inferred) | 8-Hydroxyjulolidine-9-aldehyde | JDMN |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₁₅N | C₁₂H₁₅NO | C₁₃H₁₅NO₂ | C₁₆H₁₅N₃ |
| Molecular Weight (g/mol) | 173.25 | ~189.25 | 217.27 | 249.31 |
| Melting Point | 34–36°C | Likely higher | Not reported | Not reported |
| Solubility | Low polarity | Polar solvents | Polar solvents | Low polarity |
Analysis :
Optoelectronic Devices
- DCM2 and JDMN : Used as dopants in OLEDs due to high EQE (>1%) and tunable emission. DCM2-doped devices achieve yellow-to-white emission via Förster-mediated exciton diffusion .
- 1-ol Potential: The hydroxyl group could enable hydrogen-bonded networks, improving film morphology in organic electronics.
Q & A
Q. How is the molecular structure of 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-1-ol characterized?
The compound's structure is typically resolved via single-crystal X-ray diffraction using programs like SHELXL for refinement. Computational methods, such as density functional theory (DFT), complement experimental data to confirm bond angles and electronic distributions. For example, SHELX software is widely employed for small-molecule refinement due to its robustness in handling high-resolution data .
Q. What are common synthetic routes for this compound?
Synthesis often involves cyclization reactions of precursor amines or ketones under acidic or catalytic conditions. For instance, intramolecular cyclization of appropriately substituted amines in the presence of acid catalysts (e.g., H₂SO₄) yields the julolidine core. Reaction optimization focuses on controlling ring strain and stereochemistry .
Q. Which spectroscopic techniques are used to confirm purity and identity?
Nuclear Magnetic Resonance (NMR) (¹H/¹³C), Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) are standard. UV-Vis spectroscopy further characterizes electronic transitions, with λmax values around 279–441 nm for derivatives like CCVJ .
Advanced Research Questions
Q. How can researchers design derivatives to study electronic or photophysical properties?
Substitution reactions at the hydroxyl or amine groups introduce functional moieties. For example:
- Aminoalkoxy derivatives are synthesized via nucleophilic substitution using alkoxyamines under anhydrous conditions.
- Electron-withdrawing groups (e.g., cyano, carbonyl) are added via condensation reactions to modulate dipole moments and absorption spectra .
Q. What methodologies analyze photophysical properties like dipole moments or solvent effects?
- Electronic absorption spectra are recorded in solvents of varying polarity to assess solvatochromism.
- Dipole moments are calculated using the solvatochromic shift method or DFT simulations. Studies on julolidine azo dyes reveal dipole moments influenced by substituent electronegativity .
Q. How is this compound applied in optoelectronic devices like OLEDs?
As a dopant in organic electroluminescent layers , it enhances emission efficiency. For example:
- Device Fabrication : Vacuum-deposited thin films (e.g., Alq₃ doped with julolidine derivatives) are sandwiched between ITO anodes and Mg:Ag cathodes.
- Efficiency Metrics : External quantum efficiency (>1%) and luminance (>1000 cd/m²) are measured using photoluminescence spectroscopy and electroluminescence mapping .
Q. How can data contradictions in synthetic yields or reaction pathways be resolved?
Design of Experiments (DoE) or response surface methodology statistically optimizes parameters (temperature, catalyst loading, solvent polarity). For instance, conflicting yields in oxidation reactions (e.g., KMnO₄ vs. CrO₃) are resolved by adjusting pH and reaction time .
Q. What strategies are used to evaluate biological activity of julolidine derivatives?
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